molecular formula C4H7BrN2O B2368327 5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine

5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine

Cat. No.: B2368327
M. Wt: 179.02 g/mol
InChI Key: DCJDVEKKUOXALB-UHFFFAOYSA-N
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Description

5-Bromomethyl-oxazolidin-(2Z)-ylideneamine is a chemical compound with the molecular formula C4H7BrN2O. It is a derivative of oxazolidinone, a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromomethyl-oxazolidin-(2Z)-ylideneamine typically involves the bromination of oxazolidinone derivatives. One common method is the reaction of oxazolidin-2-one with bromomethyl reagents under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 5-Bromomethyl-oxazolidin-(2Z)-ylideneamine involves large-scale synthesis using similar bromination techniques. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification methods such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromomethyl-oxazolidin-(2Z)-ylideneamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted oxazolidinones depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced forms with altered oxidation states.

Scientific Research Applications

5-Bromomethyl-oxazolidin-(2Z)-ylideneamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly antibiotics and antiviral agents.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromomethyl-oxazolidin-(2Z)-ylideneamine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of bacterial protein synthesis by binding to the ribosomal subunit. This prevents the formation of the initiation complex, thereby inhibiting bacterial growth . The compound’s bromomethyl group is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloromethyl-oxazolidin-(2Z)-ylideneamine
  • 5-Iodomethyl-oxazolidin-(2Z)-ylideneamine
  • 5-Methyl-oxazolidin-(2Z)-ylideneamine

Uniqueness

5-Bromomethyl-oxazolidin-(2Z)-ylideneamine is unique due to its bromomethyl group, which imparts distinct reactivity and binding properties. Compared to its chloro and iodo counterparts, the bromomethyl derivative exhibits a balance of reactivity and stability, making it a versatile intermediate in various chemical reactions .

Properties

IUPAC Name

5-(bromomethyl)-4,5-dihydro-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrN2O/c5-1-3-2-7-4(6)8-3/h3H,1-2H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJDVEKKUOXALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=N1)N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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